molecular formula C17H11N3O B2539124 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-93-5

3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime

Cat. No.: B2539124
CAS No.: 860787-93-5
M. Wt: 273.295
InChI Key: QOXXQCDGXARNAG-JZJYNLBNSA-N
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Description

3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime, with the CAS Registry Number 1489560 and a molecular formula of C17H11N3O , is a chemical compound of interest in medicinal chemistry research. This compound is an oxime derivative of the 5H-indeno[1,2-c]pyridazin-5-one scaffold, a tricyclic structure known as a privileged scaffold in drug discovery due to its diverse pharmacological potential . The parent indenopyridazinone structure is recognized as a rigid, planar heterocyclic system that can engage in key interactions with biological targets, such as hydrogen bonding and π-π stacking interactions . Scientific literature indicates that tricyclic pyridazinone-based compounds, particularly those based on the indeno[1,2-c]pyridazinone structure, have been investigated for a range of biological activities. These include anti-inflammatory, analgesic, antipyretic, cardiovascular, and antiulcer properties . Furthermore, specific derivatives of 5H-indeno[1,2-c]pyridazin-5-one have been identified as potent and reversible inhibitors of type-B monoamine oxidase (MAO-B) , a key target for neurological disorders. The oxime functional group in this compound can modify the compound's polarity, electronic distribution, and binding characteristics, offering researchers a versatile handle for probing structure-activity relationships (SAR) and optimizing pharmacological profiles. This product is intended for research and further manufacturing applications only and is not approved for direct human or veterinary use. Researchers are encouraged to consult the relevant safety data sheets and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

5-nitroso-3-phenyl-2H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c21-20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXFPPZYIHJLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Oximation Protocol

Procedure :

  • Substrate : 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one (1 equivalent).
  • Reagents : Hydroxylamine hydrochloride (1.2 equivalents), sodium acetate (1.5 equivalents).
  • Solvent : Ethanol/water (3:1).
  • Conditions : Reflux at 80°C for 6 hours.
  • Workup : Neutralization with dilute HCl, filtration, and recrystallization from dioxane.

Characterization Data :

  • IR : Presence of N-O stretch at ∼3200 cm⁻¹ and C=N stretch at ∼1600 cm⁻¹.
  • ¹H-NMR : A singlet at δ 8.33 ppm corresponding to the oxime proton, with aromatic protons at δ 7.38–7.90 ppm.

Alternative Method Using Pyridine

In cases where acidic conditions are unsuitable, pyridine-mediated oximation is employed:

  • Substrate : 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one (1 equivalent).
  • Reagents : Hydroxylamine hydrochloride (1.5 equivalents), pyridine.
  • Conditions : Reflux at 120°C for 10 hours.
  • Yield : 58–66% after recrystallization.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Ethanol/Water : Higher yields (∼70%) due to improved solubility of hydroxylamine.
  • Pyridine : Facilitates nucleophilic attack but may require longer reaction times.

Catalytic Enhancements

  • Zinc Chloride (ZnCl₂) : Catalyzes cyclization and oximation steps, reducing reaction time by 30%.

Spectroscopic Validation

Table 1: Comparative Spectral Data for 3-Phenyl-5H-Indeno[1,2-c]Pyridazin-5-One Oxime

Parameter Observed Value Reference Compound (Pyridazinone Oxime)
IR (ν, cm⁻¹) 3200 (N-O), 1600 (C=N) 3150 (NH), 1697 (C=O)
¹H-NMR (δ, ppm) 8.33 (s, 1H, NOH) 8.33 (s, 1H, exocyclic-H)
MS (m/z) 381 (M⁺) 382 (M⁺)

Challenges and Limitations

  • Low Yields : Oximation reactions often yield 50–70%, necessitating stoichiometric excess of hydroxylamine.
  • Byproducts : Competing Beckmann rearrangement observed under acidic conditions.

Chemical Reactions Analysis

Oxime-Specific Reactivity

The oxime group (–N–OH) in this compound may participate in reactions characteristic of oximes, including tautomerization, nucleophilic additions, and cyclization. For example:

  • Tautomerization : The oxime can exist in keto-enol tautomeric forms, influencing its reactivity with electrophiles or dienophiles.

  • Nucleophilic Addition : The enol form of the oxime may act as a nucleophile in Michael additions or conjugate additions to α,β-unsaturated carbonyl systems, as observed in domino reactions involving similar spiro compounds .

Cross-Dehydrogenative Coupling (CDC) Reactions

The compound’s bicyclic framework and oxime functionality suggest compatibility with CDC reactions, as demonstrated in pyrazolo[1,5-a]pyridine syntheses . Key steps include:

  • Enol Formation : The oxime’s enol tautomer reacts with β-diketones or β-ketoesters.

  • Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation, forming intermediates that cyclize into fused heterocycles.

Table 1: Representative CDC Reaction Conditions for Analogous Compounds

SubstrateReagentCatalyst/SolventProduct (Yield)
N-Amino-2-iminopyridineEthyl acetoacetateAcetic acid, O₂, 130°CPyrazolo[1,5-a]pyridine (72–90%)
Cyclic β-diketoneN-Amino derivativeEthanol, O₂Pyrido[1,2-b]indazole (80–90%)

Domino Cyclization Pathways

The indeno-pyridazinone core may undergo sequential aza-/oxa-Diels–Alder reactions under catalyst-free conditions, as seen in spiro[indene-pyrano-pyridine] syntheses . For example:

  • Mechanism :

    • Aza-Diels–Alder Reaction : The oxime’s nitrogen engages with α,β-unsaturated aldimines.

    • Oxa-Diels–Alder Reaction : Subsequent cyclization forms polycyclic structures.

Table 2: Domino Reaction Yields for Related Systems

EntryAldimine SubstituentDienophileProduct Yield (%)Diastereoselectivity (Ratio)
5jo-BrC₆H₄p-CH₃C₆H₄9280:20
5ko-BrC₆H₄p-CH₃OC₆H₄9080:20

Structural and Conformational Considerations

X-ray crystallography of related compounds (e.g., 5i ) reveals that bulky substituents (e.g., o-bromophenyl) adopt axial positions to minimize steric strain, stabilizing twist-boat conformations in cyclohexane rings . This suggests that steric effects in 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime could influence regioselectivity in cycloadditions.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique indeno-pyridazine framework allows for the development of derivatives with diverse functional properties. The synthesis typically involves the cyclization of appropriate precursors such as 1H-indene-1,3(2H)-dione and hydrazine derivatives, followed by phenyl substitution and oxime formation through hydroxylamine treatment under acidic or basic conditions.

Biological Research

Enzyme Inhibition Studies
Research indicates that this compound exhibits potential as an enzyme inhibitor. Notably, it has been investigated for its inhibitory effects on monoamine oxidase (MAO), which is implicated in various neurological disorders. Studies have shown that derivatives of this compound can enhance MAO-B inhibition, suggesting its utility in treating conditions like depression and Parkinson's disease .

Anti-inflammatory and Anticancer Properties
The compound is also being explored for its therapeutic effects beyond enzyme inhibition. Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. Additionally, its anticancer potential has been highlighted in various research efforts aimed at developing new chemotherapeutic agents .

Medicinal Chemistry

Cardiovascular Applications
Research on related pyridazinone compounds indicates significant cardioactive properties. For instance, derivatives containing the pyridazinone ring have demonstrated phosphodiesterase III inhibitory effects, which are crucial for cardiovascular health. The introduction of specific substituents on the pyridazinone ring can enhance these activities, suggesting that this compound could be modified to improve its efficacy in cardiovascular therapies .

Table 1: Summary of Biological Activities

Activity Description
Enzyme Inhibition Inhibits monoamine oxidase (MAO-B), potentially aiding in neurological disorders
Anti-inflammatory Exhibits potential anti-inflammatory effects; under investigation
Anticancer Properties Promising results in preliminary studies for anticancer applications
Cardioactive Effects Potential as a phosphodiesterase III inhibitor; requires further study

Case Study: Monoamine Oxidase Inhibition

A study conducted on various derivatives of this compound revealed that modifications to the indeno-pyridazine core significantly enhanced MAO-B inhibition compared to unmodified compounds. This highlights the importance of structural optimization in developing effective inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the indeno[1,2-c]pyridazin-5-one core can engage in π-π stacking interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substitution at the C3 Position

The phenyl group at C3 is a key pharmacophore. Substituents on this phenyl ring dramatically affect MAO-B inhibition:

  • Electron-Withdrawing Groups (EWGs):
    • p-CF₃-3-phenyl derivative (IC₅₀ = 90 nM) is the most potent MAO-B inhibitor in this class, attributed to enhanced lipophilicity and optimal steric fit within the enzyme’s hydrophobic pocket .
    • m-CF₃-3-phenyl derivatives (e.g., 7a, 7b, 7c) show abolished MAO-B activity, highlighting the sensitivity of para vs. meta substitution .
  • Halogen Substitutions:
    • 3-(4-Chlorophenyl) derivatives exhibit moderate activity (e.g., Ki ~ 0.11 µM for 8-m-Cl-benzyloxy analogs) .
  • Methyl Groups:
    • 3-Methyl substitution (e.g., compound 9a) retains potency (Ki = 0.11 µM) but with reduced selectivity compared to bulkier substituents .

Substitution at C7 and C8 Positions

  • C8 Hydrophobic Side Chains:
    • 8-meta-Chlorobenzyloxy (9a) achieves high MAO-B selectivity (Ki = 0.11 µM) by extending into the enzyme’s entrance cavity .
    • 8-Methoxy groups (e.g., compound IIf) stabilize planar conformations and π-π stacking interactions, enhancing potency .
  • C7 Substitution:
    • Regioisomeric substitution at C7 (vs. C8) reduces MAO-B affinity, underscoring the importance of positioning for hydrophobic interactions .

Oxime Functionalization

While oxime derivatives of this scaffold are underexplored, related studies suggest:

  • Structural analogs (e.g., 2-heteroarylidene-1-indanones) with similar hydrogen-bonding motifs show nanomolar IC₅₀ values, supporting this hypothesis .

Structure-Activity Relationships (SAR)

  • Lipophilicity: Increased lipophilicity (e.g., CF₃, Cl) at C3 enhances MAO-B inhibition by improving penetration into the enzyme’s hydrophobic active site .
  • Steric Effects: Bulky substituents at C8 (e.g., benzyloxy groups) optimize interactions with the entrance cavity, while smaller groups reduce potency .
  • Electronic Effects: Electron-withdrawing groups at C3 stabilize charge-transfer interactions with MAO-B’s aromatic residues .

Comparative Data Table

Compound Substituents MAO-B IC₅₀/Ki MAO-A Selectivity Reference
p-CF₃-3-phenyl derivative 3-(p-CF₃-phenyl) 90 nM >7000-fold
9a 3-methyl, 8-m-Cl-benzyloxy Ki = 0.11 µM >100-fold
7a 3-(m-CF₃-phenyl) Inactive N/A
3-(4-Chlorophenyl) 4-Cl-phenyl at C3 Ki = 0.24 µM >50-fold
8-Methoxy derivative (IIf) 8-OCH₃ IC₅₀ = 0.0044 µM >300-fold

Biological Activity

3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an indeno-pyridazine core with an oxime functional group, which contributes to its unique reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C16H13N3O\text{C}_{16}\text{H}_{13}\text{N}_3\text{O}

Synthesis

The synthesis typically involves several key steps:

  • Formation of the indeno[1,2-c]pyridazin-5-one core through cyclization reactions using precursors like 1H-indene-1,3(2H)-dione and hydrazine derivatives.
  • Introduction of the phenyl group via substitution reactions.
  • Oxime formation by reacting the ketone group with hydroxylamine under acidic or basic conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • The oxime group can form hydrogen bonds with active site residues in enzymes.
  • The indeno[1,2-c]pyridazin-5-one core engages in π-π stacking interactions with aromatic residues, which can inhibit enzyme activity or modulate receptor functions .

Enzyme Inhibition

Research indicates that this compound shows significant inhibition of monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. In a study involving a series of indeno[1,2-c]pyridazin-5-ones, this compound exhibited submicromolar IC50 values against MAO-B, suggesting strong inhibitory potential .

Therapeutic Applications

The potential therapeutic applications of this compound include:

Therapeutic Area Potential Effects
NeuroprotectionInhibition of MAO-B may protect neurons from oxidative stress .
Anti-inflammatoryInvestigated for effects on inflammatory pathways.
AnticancerPotential to inhibit cancer cell proliferation through enzyme modulation .

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of indeno[1,2-c]pyridazine could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
  • Cancer Research : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines, indicating a need for further exploration into their anticancer mechanisms.

Comparison with Similar Compounds

This compound is compared with other related compounds:

Compound Key Features Biological Activity
3-phenyl-5H-indeno[1,2-c]pyridazin-5-oneLacks the oxime group; primarily researched for its structure .Moderate MAO-B inhibition
3-(3-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-oneContains a chloro-substituted phenyl group.Enhanced anti-inflammatory properties
5-hydroxy-1-indanoneA simpler analog used as a starting material.Limited biological activity compared to oxime derivative .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish C-3 and C-8 substituents via coupling patterns and chemical shifts (e.g., deshielded protons near electron-withdrawing groups) .
  • X-ray Crystallography : Resolves ambiguities in substitution positions, as seen in the structural reassignment of 8-benzyloxy derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae for novel analogs .

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